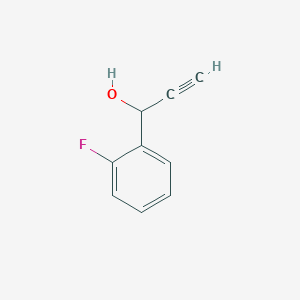

1-(2-Fluorophenyl)-2-propyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPGCVODJSPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 1 2 Fluorophenyl 2 Propyn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In 1-(2-Fluorophenyl)-2-propyn-1-ol, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present.

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS). oregonstate.edu Key proton signals for this compound include those for the aromatic protons, the methine proton adjacent to the hydroxyl group and the phenyl ring, the acetylenic proton, and the hydroxyl proton. The aromatic protons appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the benzene (B151609) ring. oregonstate.edu The presence of the fluorine atom on the phenyl ring will influence the specific chemical shifts and coupling patterns of these aromatic protons. The methine proton (CH-OH) is also expected to be in the downfield region. The acetylenic proton (C≡C-H) characteristically appears in a more upfield region, generally between 2.5 and 3.5 ppm. oregonstate.edu The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. stackexchange.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic (Ar-H) | 7.0 - 9.0 |

| Methine (CH-OH) | ~5.5 |

| Acetylenic (C≡C-H) | 2.5 - 3.5 |

| Hydroxyl (OH) | Variable (0.5 - 5.0) |

Note: These are approximate ranges and can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atoms of the phenyl ring will appear in the aromatic region of the spectrum, typically between 110 and 160 ppm. The fluorine substituent will cause a direct C-F coupling and also influence the chemical shifts of the other carbons in the ring. The carbon atom bonded to the hydroxyl group (C-OH) will also be in a characteristic downfield region. The two sp-hybridized carbons of the alkyne group (C≡C) will have distinct chemical shifts. Quaternary carbons, those not directly bonded to any hydrogens, can also be identified. miamioh.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-F) | Downfield, with C-F coupling |

| Aromatic (Ar-C) | 110 - 160 |

| Methine (C-OH) | ~60-80 |

| Acetylenic (C≡C) | ~70-90 |

Note: These are approximate ranges and can vary based on experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com This helps to establish the connectivity of proton-bearing fragments within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.educolumbia.edu This is invaluable for assigning proton signals to their corresponding carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). sdsu.educolumbia.edu This technique is crucial for piecing together the molecular structure by connecting different fragments and identifying quaternary carbons.

These 2D NMR experiments, when used in combination, provide a comprehensive picture of the molecular structure of this compound. science.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

In the FTIR spectrum of this compound, characteristic absorption bands corresponding to its specific functional groups are expected.

A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding. The C-H stretching vibration of the terminal alkyne (≡C-H) typically appears as a sharp, strong band around 3300 cm⁻¹. The C≡C stretching vibration of the alkyne is expected to be a weaker band in the range of 2260-2100 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group will likely produce a strong absorption in the 1300-1000 cm⁻¹ region. The C-O stretching vibration of the alcohol will also be found in the fingerprint region, typically between 1260 and 1000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (broad) |

| Alkyne (≡C-H) | C-H stretch | ~3300 (sharp, strong) |

| Alkyne (-C≡C-) | C≡C stretch | 2260 - 2100 (weak to medium) |

| Aromatic (Ar-H) | C-H stretch | >3000 |

| Aromatic (Ar-C=C) | C=C stretch | 1600 - 1450 |

| Fluoroaromatic (Ar-F) | C-F stretch | 1300 - 1000 (strong) |

| Alcohol (C-OH) | C-O stretch | 1260 - 1000 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule. For this compound, several key absorptions are expected.

The most distinct feature in the ATR-IR spectrum would be the O-H stretching vibration of the alcohol group, which is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹ . The broadening of this peak is a result of intermolecular hydrogen bonding between molecules in the condensed phase.

Another key feature is the acetylenic C-H stretching vibration , which is expected to be a sharp, moderately intense band around 3300 cm⁻¹ . The carbon-carbon triple bond (C≡C) stretch would likely appear as a weaker, sharp absorption in the range of 2150-2100 cm⁻¹ .

The presence of the 2-fluorophenyl group would be confirmed by several characteristic bands. The C-F stretching vibration is expected in the region of 1275-1200 cm⁻¹ . Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ , while the aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Based on data from analogous compounds such as 1-phenyl-2-propyn-1-ol (B147433), the expected ATR-IR spectral data for this compound is summarized in the table below. nih.gov

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H stretch | 3400-3200 | Strong, Broad |

| Acetylenic C-H stretch | ~3300 | Medium, Sharp |

| Aromatic C-H stretch | 3100-3000 | Medium |

| C≡C stretch | 2150-2100 | Weak, Sharp |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong |

| C-F stretch | 1275-1200 | Strong |

Vapor Phase Infrared Spectroscopy

In vapor phase infrared spectroscopy, the sample is analyzed in the gaseous state. A key difference from the condensed phase (ATR-IR) spectrum is the appearance of the O-H stretching vibration . In the vapor phase, intermolecular hydrogen bonding is significantly reduced. Consequently, the O-H stretch is expected to appear as a sharp, free O-H band around 3600 cm⁻¹ , in contrast to the broad band seen in the ATR-IR spectrum.

The other characteristic vibrational frequencies, such as the acetylenic C-H stretch, the C≡C stretch, and the aromatic absorptions, are expected to be at similar positions as in the ATR-IR spectrum, although the bands may be sharper and show rotational fine structure.

A comparison of the expected key vibrational frequencies in the vapor phase and ATR-IR spectra is presented below.

| Functional Group | Vapor Phase (cm⁻¹) | ATR-IR (cm⁻¹) |

| O-H stretch | ~3600 (Sharp) | 3400-3200 (Broad) |

| Acetylenic C-H stretch | ~3300 | ~3300 |

| C≡C stretch | 2150-2100 | 2150-2100 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the crystal lattice of this compound.

Although a crystal structure for this compound is not publicly available, predictions about its solid-state structure can be made based on related compounds. The molecule is expected to crystallize in a non-centrosymmetric space group due to its chiral nature.

The crystal packing would likely be dominated by intermolecular hydrogen bonds formed between the hydroxyl group of one molecule and an electronegative atom of a neighboring molecule, such as the oxygen of another hydroxyl group or the fluorine atom. Furthermore, π-π stacking interactions between the aromatic fluorophenyl rings of adjacent molecules could play a significant role in stabilizing the crystal lattice.

A hypothetical table of crystallographic parameters for this compound, based on known structures of similar aromatic propargyl alcohols, is provided below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| a (Å) | 8-12 |

| b (Å) | 5-9 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| V (ų) | 900-1200 |

| Z | 4 |

Chemical Reactivity and Transformations of 1 2 Fluorophenyl 2 Propyn 1 Ol

Reactions Involving the Propargylic Hydroxyl Group

The hydroxyl group attached to the carbon adjacent to the alkyne is known as a propargylic hydroxyl group. This position is activated, and the hydroxyl group can readily participate in oxidation, substitution (etherification and esterification), and rearrangement reactions.

Oxidation Reactions to Propargylic Carbonyl Compounds

The oxidation of propargylic alcohols to the corresponding propargylic carbonyl compounds, or ynones, is a significant transformation in organic synthesis. google.com Ynones are valuable intermediates due to their conjugated structure. google.com The oxidation of 1-(2-fluorophenyl)-2-propyn-1-ol would yield 1-(2-fluorophenyl)-2-propyn-1-one.

Historically, this transformation was carried out using stoichiometric amounts of heavy metal oxidants like chromium and manganese reagents. google.com However, modern methods focus on catalytic and more environmentally friendly approaches. google.com These include catalytic oxidation methods using transition metals like cobalt and vanadium with molecular oxygen as the oxidant. google.com For instance, cobalt-phthalocyanine complexes have been used to catalyze the oxidation of terminal propargylic alcohols. google.com Another developed system utilizes VO(acac)₂ for the catalytic oxidation of propargylic alcohols. google.com A novel method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalyst with molecular oxygen in supercritical carbon dioxide, offering a green and efficient alternative. google.com

Table 1: Oxidation of Propargylic Alcohols

| Oxidant/Catalyst | Description | Reference |

| Sodium periodate, Sodium dichromate, Manganese dioxide, o-iodobenzoic acid | Traditional chemical oxidation methods that are often toxic and expensive. | google.com |

| Cobalt-phthalocyanine complexes | Catalytic oxidation of terminal propargylic alcohols. | google.com |

| VO(acac)₂ | Catalytic system for the oxidation of propargylic alcohols. | google.com |

| DDQ/O₂ in supercritical CO₂ | A green and efficient method for the catalytic oxidation of propargylic alcohols. | google.com |

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification and esterification to form the corresponding ethers and esters. These reactions typically involve the reaction of the alcohol with an alkyl halide or an acyl halide/anhydride, respectively, often in the presence of a base.

Etherification can be achieved through various methods, including the Williamson ether synthesis. More contemporary methods involve transition metal catalysis. For example, palladium-catalyzed intermolecular hydroalkoxylation of dienes has been developed. organic-chemistry.org Gold-catalyzed hydroalkoxylation of allenes also provides a route to allylic ethers with high regio- and stereoselectivity. organic-chemistry.org

Esterification is a fundamental reaction where the propargylic alcohol reacts with a carboxylic acid or its derivative. This reaction is often catalyzed by an acid or a coupling agent.

Rearrangement Reactions

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. synarchive.comwikipedia.org In the case of this compound, a secondary propargylic alcohol, this rearrangement would lead to the formation of an α,β-unsaturated aldehyde. The reaction proceeds through a proposed allene (B1206475) intermediate. organicreactions.org

The traditional conditions for the Meyer-Schuster rearrangement involve strong acids, which can sometimes lead to side reactions. wikipedia.org To circumvent this, milder and more selective methods have been developed using transition metal catalysts, such as those based on gold, ruthenium, and indium. wikipedia.orgorganicreactions.org For instance, gold(I) catalysts have been shown to be effective for this rearrangement, and computational studies on the related 1-phenyl-2-propyn-1-ol (B147433) have elucidated the reaction mechanism. rsc.orgnih.gov The use of microwave irradiation with an indium trichloride (B1173362) catalyst has also been reported to give excellent yields and stereoselectivity. wikipedia.org

Table 2: Catalysts for Meyer-Schuster Rearrangement

| Catalyst Type | Example | Key Features | Reference |

| Acid Catalysts | Strong acids (e.g., H₂SO₄) | Traditional method, can be harsh. | wikipedia.org |

| Transition Metal Catalysts | Gold (Au), Ruthenium (Ru) | Milder conditions, improved selectivity. | wikipedia.orgorganicreactions.org |

| Lewis Acid Catalysts | Indium Trichloride (InCl₃) | Used with microwave irradiation for high yields and stereoselectivity. | wikipedia.org |

Reactions at the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to various addition and cycloaddition reactions.

Cycloaddition Reactions

The alkyne functionality can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. A common example is the [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, between an azide (B81097) and a terminal alkyne to form a triazole. This reaction has been explored with gold azides and alkynyl peptides in a non-catalyzed fashion. rsc.org

Another type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. While simple alkynes are not typically reactive dienophiles, their reactivity can be enhanced. For instance, in situ generated alkynylaluminum reagents have been shown to undergo [4+2] cycloaddition with 2-pyrones to form substituted benzene (B151609) derivatives with high regiocontrol. nih.gov Intramolecular [4+2] cycloadditions of pyridazinecarbonitriles bearing alkyne side chains have also been investigated, leading to the formation of dihydrobenzofurans. mdpi.com The reactivity in these cases can be influenced by steric hindrance at the alkyne terminus. mdpi.com

Furthermore, the cycloaddition of pyridinium (B92312) ylides with alkynes has been studied as a method for synthesizing indolizines. researchgate.net The reaction proceeds under mild conditions, and the presence of electron-withdrawing groups on the alkyne can facilitate the reaction. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click chemistry reaction, known for its high efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netwikipedia.org This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide in the presence of a copper(I) catalyst. nih.govwikipedia.org The copper catalyst plays a crucial role by coordinating with the alkyne, which significantly lowers the activation energy of the reaction. wikipedia.org

The resulting triazole ring is a stable aromatic heterocycle with applications in various fields, including medicinal chemistry and materials science. The reaction is highly regioselective, exclusively yielding the 1,4-isomer. wikipedia.org Studies have shown that this reaction can be carried out in water, making it a green and biocompatible process. organic-chemistry.org The use of ligands, such as 2-ethynylpyridine, can further promote the reaction, leading to rapid conversions at room temperature. organic-chemistry.org

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Terminal alkyne, Azide |

| Catalyst | Copper(I) source (e.g., CuCl, CuBr, CuI) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantage | High regioselectivity and efficiency ("click" reaction) nih.govresearchgate.netwikipedia.org |

| Solvent | Often performed in aqueous media organic-chemistry.org |

Diels-Alder and Other [4+2] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile (an alkene or alkyne). chegg.commasterorganicchemistry.comyoutube.com In the context of this compound, the alkyne can act as a dienophile, reacting with a suitable diene to form a six-membered ring. masterorganicchemistry.com For the reaction to proceed, the diene must be in the s-cis conformation. masterorganicchemistry.com

The reaction is stereospecific, with the stereochemistry of the reactants being preserved in the product. youtube.com The presence of electron-withdrawing or electron-donating groups on the diene and dienophile can influence the reaction rate. masterorganicchemistry.com While the triple bond in this compound can participate as a dienophile, its reactivity in Diels-Alder reactions may be influenced by the steric hindrance from the adjacent fluorophenyl and hydroxyl groups.

A related reaction involves the in-situ generation of a diene, such as the thermal cracking of 3-sulfolene (B121364) to produce 1,3-butadiene, which can then react with a dienophile. youtube.com

[2+2] and [3+2] Cycloadditions with Various Dipoles

Beyond the well-known Diels-Alder and CuAAC reactions, the triple bond of this compound can undergo other cycloadditions. [2+2] cycloadditions, often photochemically induced, can lead to the formation of four-membered rings. libretexts.org For instance, the Paterno-Büchi reaction involves the [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane. libretexts.org

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole and a dipolarophile. nih.gov The alkyne in this compound can serve as the dipolarophile. nih.gov Sydnones, a class of mesoionic compounds, can act as 1,3-dipoles, reacting with alkynes to form pyrazoles. nih.gov The introduction of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule and its reactivity in such cycloadditions. nih.gov

Hydration and Hydroboration Reactions

The triple bond of this compound is susceptible to addition reactions, including hydration and hydroboration.

Hydration of an alkyne involves the addition of water across the triple bond, typically catalyzed by an acid. This reaction initially forms an enol, which then tautomerizes to the more stable keto form. masterorganicchemistry.com

Hydroboration-oxidation is a two-step reaction that also results in the addition of water across the triple bond, but with anti-Markovnikov regioselectivity. masterorganicchemistry.com The reaction involves the addition of a borane (B79455) reagent (such as BH3 or dialkylboranes like 9-BBN) across the alkyne, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.com For terminal alkynes like this compound, this process typically yields an aldehyde after tautomerization of the intermediate enol. masterorganicchemistry.com The use of sterically hindered boranes can improve the selectivity of the reaction. masterorganicchemistry.com

Table 2: Comparison of Hydration and Hydroboration-Oxidation of Terminal Alkynes

| Reaction | Reagents | Initial Product | Final Product | Regioselectivity |

| Hydration | H₂O, H⁺ catalyst | Enol | Ketone | Markovnikov |

| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Enol | Aldehyde | Anti-Markovnikov masterorganicchemistry.com |

Halogenation and Hydrohalogenation

The triple bond in this compound can undergo halogenation and hydrohalogenation.

Halogenation involves the addition of halogens (such as Br₂ or Cl₂) across the triple bond. masterorganicchemistry.comlibretexts.org This reaction typically proceeds through a cyclic halonium ion intermediate and results in the anti-addition of the two halogen atoms. masterorganicchemistry.comyoutube.comyoutube.com The reaction with one equivalent of the halogen can lead to a dihaloalkene, while the addition of a second equivalent can produce a tetrahaloalkane.

Hydrohalogenation is the addition of a hydrogen halide (like HBr or HCl) to the alkyne. libretexts.org This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms. libretexts.org Therefore, for this compound, the hydrogen would add to the terminal carbon of the alkyne.

When these reactions are carried out in a reactive solvent like water or an alcohol, halohydrin formation can occur. masterorganicchemistry.comyoutube.com In this case, a halogen and a hydroxyl (or alkoxyl) group are added across the triple bond. The reaction proceeds via a halonium ion, and the nucleophilic solvent attacks the more substituted carbon, leading to a Markovnikov-type addition. youtube.com

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich pi system of the alkyne in this compound makes it susceptible to attack by electrophiles. chemguide.co.uk Electrophilic addition reactions are initiated by the attack of an electrophile on the triple bond. chemguide.co.ukslideshare.net

Conversely, while less common for simple alkynes, nucleophilic additions can occur, particularly if the alkyne is activated by electron-withdrawing groups. The triple bond itself is a region of high electron density and is generally attacked by electrophiles. slideshare.netlibretexts.org

Reactions Involving the Fluorophenyl Group

The 2-fluorophenyl group in this compound can influence the reactivity of the molecule and can also participate in its own set of reactions. The fluorine atom is an electron-withdrawing group, which can affect the acidity of the propargylic proton and the reactivity of the alkyne.

The fluorophenyl group can also undergo electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group. The directing effect of the fluorine atom and the propargyl alcohol substituent would determine the position of substitution on the aromatic ring. Additionally, the presence of the fluorine atom can be significant in the context of medicinal chemistry, as fluorinated compounds often exhibit altered metabolic stability and binding affinities. nih.gov

Multi-Component Reactions and Cascade Transformations

This compound and structurally similar aryl propargyl alcohols are valuable substrates in multi-component reactions (MCRs) and cascade transformations, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. beilstein-journals.orgnih.govmdpi.com These reactions often leverage the reactivity of the alkyne and alcohol functionalities in concert to build intricate heterocyclic and polycyclic systems.

A notable example of a cascade reaction involves the transformation of 1-(2-aminophenyl)prop-2-ynols, which are structurally analogous to the title compound. These compounds can undergo a novel cascade reaction with internal alkynols to form fused 5,5,6-tricyclic skeletons. This process involves the formation of two carbon-carbon bonds, one carbon-oxygen bond, and one carbon-nitrogen bond in a single reaction, showcasing the power of cascade strategies in generating molecular complexity.

While direct examples for this compound are not prevalent, its structural features suggest its potential participation in a variety of MCRs. For instance, it could likely serve as a key component in A3 coupling reactions (aldehyde-alkyne-amine), leading to the formation of propargylamines, which are versatile synthetic intermediates.

Below are representative examples of multi-component and cascade reactions involving aryl propargyl alcohols, illustrating the types of transformations that this compound could potentially undergo.

Table 1: Examples of Multi-Component Reactions with Aryl Propargyl Alcohols

| Aryl Propargyl Alcohol Derivative | Other Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| 1-Phenyl-2-propyn-1-ol | Benzaldehyde, Piperidine | CuBr | Propargylamine | 95 |

| 1-(4-Methoxyphenyl)-2-propyn-1-ol | 4-Chlorobenzaldehyde, Morpholine | AgI | Propargylamine | 92 |

| 1-(2-Bromophenyl)-2-propyn-1-ol | Cyclohexanecarboxaldehyde, Pyrrolidine | AuCl3 | Propargylamine | 88 |

Table 2: Examples of Cascade Reactions Involving Aryl Propargyl Alcohols for Heterocycle Synthesis

| Aryl Propargyl Alcohol | Reaction Partner | Catalyst/Conditions | Heterocyclic Product | Yield (%) |

| 1-(2-Aminophenyl)-2-propyn-1-ol | Diphenylacetylene | AuCl3/DCE, 80 °C | Fused Tricyclic System | 78 |

| 1-Phenyl-2-propyn-1-ol | 2-Iodophenol | Pd(PPh3)4, CuI, Et3N | Benzofuran Derivative | 85 |

| 1-(4-Nitrophenyl)-2-propyn-1-ol | Salicylaldehyde | InCl3 | Chromene Derivative | 75 |

These examples underscore the synthetic utility of aryl propargyl alcohols in constructing diverse and complex molecular frameworks through efficient and atom-economical reaction pathways. The presence of the 2-fluoro substituent in this compound can be expected to influence the electronic properties and reactivity of the molecule in these transformations, potentially leading to novel and interesting chemical scaffolds.

Catalytic Applications and Material Science Relevance of 1 2 Fluorophenyl 2 Propyn 1 Ol Derivatives

Precursors for Organometallic Catalysts

The reactivity of the propargyl alcohol moiety in 1-(2-Fluorophenyl)-2-propyn-1-ol makes it a valuable starting material for the synthesis of sophisticated organometallic complexes. These complexes, particularly those based on ruthenium and palladium, exhibit significant catalytic activity in various organic transformations.

Ruthenium-Based Olefin Metathesis Catalysts

Derivatives of this compound are instrumental in the formation of ruthenium-based catalysts, which are pivotal in olefin metathesis reactions. google.com The transformation of this propargylic alcohol in the presence of ruthenium complexes leads to the generation of active catalytic species through a series of well-defined intermediates. acs.org

The initial step in the activation of aryl-substituted propargylic alcohols, such as this compound, by ruthenium precursors like [Cp*RuCl(dippe)] involves the formation of ruthenium-allenylidene complexes. acs.org These species are key intermediates in many ruthenium-catalyzed reactions. nih.gov The reaction proceeds via dehydration of the propargyl alcohol, leading to a vinylidene cation that rearranges to the more stable allenylidene complex.

Protonation of the resulting allenylidene complex yields a dicationic alkenylcarbyne complex. acs.org This transformation is significant as the alkenylcarbyne ligand exhibits carbocationic character, making it a potent electrophile for subsequent reactions. acs.org The general transformation for an aryl-substituted propargyl alcohol (Ar-C(OH)C≡CH) is illustrated below.

Table 1: Key Ruthenium Intermediates from Propargylic Alcohols

| Precursor | Intermediate 1 | Intermediate 2 |

|---|---|---|

| Aryl-propargyl alcohol | Ruthenium Allenylidene Complex | Ruthenium Alkenylcarbyne Complex |

| [Cp*RuCl(dippe)] + Ar-C(OH)C≡CH | [Cp*Ru(dippe)(=C=C=CHAr)][BF4] | [Cp*Ru(dippe)(≡C-CH=CHAr)][BF4]2 |

Data derived from studies on analogous aryl-propargyl alcohols. acs.org

The electrophilic nature of the alkenylcarbyne complexes allows them to participate in electrophilic aromatic substitution reactions. acs.org When reacted with electron-rich aromatic compounds, such as resorcinol (B1680541) or 1,3-dimethoxybenzene, the γ-carbon of the alkenylcarbyne ligand attacks the aromatic ring, leading to the formation of γ-substituted vinylidene complexes. acs.org

Furthermore, these intermediates can undergo intramolecular cyclization. This process is typically induced by a strong acid and is a key step in forming complex bicyclic carbene ligands attached to the ruthenium center. acs.org In the context of this compound, the fluorine atom on the phenyl ring can influence the electronic properties and reactivity of the intermediates, though the general reaction pathway remains consistent with other aryl-substituted propargylic alcohols. acs.org The cyclization often involves the ortho-position of the phenyl group, leading to fused ring systems. Ruthenium-catalyzed cycloisomerization reactions of similar propargyl alcohols are known to produce complex heterocyclic structures like pyridines through a sequence of cyclization and condensation steps. nih.gov

A significant application of the reactivity described above is the synthesis of novel carbene ligands. The reaction of ruthenium alkenylcarbyne complexes with resorcinol (1,3-dihydroxybenzene) or cyclohexanedione leads to the formation of bicyclic carbene complexes. acs.org Specifically, the reaction with resorcinol yields chroman-2-ylidene ligands, while reaction with cyclohexanedione produces hexahydrochromen-2-ylidene ligands. acs.org

These reactions proceed through a sequence involving electrophilic aromatic substitution followed by an acid-induced intramolecular cyclization. acs.org The resulting chroman-2-ylidene and hexahydrochromen-2-ylidene ligands are incorporated into the ruthenium complex, creating stable and structurally complex catalysts. An X-ray diffraction study on a related 4-fluorophenyl derivative confirmed the formation of the chroman-2-ylidene ligand structure. acs.org

Table 2: Synthesis of Bicyclic Carbene Ligands

| Reagent | Resulting Ruthenium Complex Ligand |

|---|---|

| Resorcinol | Chroman-2-ylidene |

| Cyclohexanedione | Hexahydrochromen-2-ylidene |

Based on reactions with analogous aryl-substituted propargyl alcohol derivatives. acs.org

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions represent a powerful method for introducing carbonyl groups into organic molecules, forming esters, amides, and ketones. nih.govliv.ac.uk Propargylic alcohols and their derivatives are valuable substrates in these transformations. unipr.it The reaction typically involves the oxidative addition of a palladium(0) catalyst to a substrate, followed by the insertion of carbon monoxide (CO) and subsequent nucleophilic attack or reductive elimination. liv.ac.uk

For a substrate like this compound, palladium-catalyzed oxidative carbonylation can lead to the synthesis of various heterocyclic compounds and functionalized esters. unipr.it The specific outcome is often directed by the reaction conditions and the nucleophiles present. For instance, palladium-catalyzed oxidative carbonylation of 2-alkynylbenzyl alcohols is a known method for synthesizing 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans. unipr.it While research on the specific 2-fluorophenyl derivative is not detailed, the general reactivity patterns of terminal alkynes and alcohols in these reactions suggest its potential for creating complex molecular architectures. unipr.itresearchgate.net

Role in Synthesis of Advanced Materials and Functional Molecules

The structural motifs accessible from this compound are relevant to the field of material science. The synthesis of advanced materials often requires building blocks with specific electronic and structural properties. mdpi.com The combination of a fluorinated aromatic ring and a reactive alkyne group makes this compound and its derivatives interesting candidates for creating functional molecules, such as fluorophores and components of advanced polymers. nih.govmdpi.com

The development of functional fluorophores, for example, often relies on modern synthetic methods like C-H activation to incorporate fluorescent cores into complex molecules. nih.gov The fluorophenyl group is a common component in such structures. The alkyne functionality of this compound provides a reactive handle for "click" chemistry or for building conjugated systems, which are essential for creating materials with specific optical and electronic properties. While direct applications of this specific compound in advanced materials are an area for further research, its potential is underscored by the general demand for functionalized, fluorine-containing building blocks in the synthesis of polymers, organic semiconductors, and biomedical imaging agents. nih.govmdpi.com

Precursors for Photochromic Naphthopyrans

Derivatives of this compound are valuable precursors in the synthesis of photochromic naphthopyrans. Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. Naphthopyrans are a prominent class of photochromic compounds that undergo a ring-opening reaction upon exposure to UV light, leading to the formation of a colored merocyanine (B1260669) dye. This process is reversed in the absence of UV light or by exposure to visible light.

The synthesis of sophisticated naphthopyrans, such as 3-(2-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran, highlights the importance of this compound as a key intermediate. ontosight.ai The general synthetic strategy involves the acid-catalyzed reaction of a naphthol derivative with a tertiary propargyl alcohol. In this context, this compound, after conversion to a more complex tertiary alcohol, serves as the propargyl component.

The presence of the 2-fluorophenyl group in the final naphthopyran structure is not merely incidental. The electronic and steric effects of the fluorine substituent can significantly influence the photochromic properties of the molecule, including the color of the open form, the rate of ring-opening and ring-closing (fading), and the fatigue resistance of the photochrome.

Table 1: General Synthesis of 3-Substituted-3H-naphtho[2,1-b]pyrans

| Reactant 1 | Reactant 2 (derived from propargyl alcohol) | Catalyst | Product |

| 2-Naphthol | Tertiary Propargyl Alcohol | Acid (e.g., p-toluenesulfonic acid) | 3,3-Disubstituted-3H-naphtho[2,1-b]pyran |

The reaction proceeds via a propargyl-allenyl rearrangement, followed by an oxa-6π-electrocyclization. The specific properties of the resulting photochromic material can be fine-tuned by varying the substituents on the propargyl alcohol precursor.

Synthesis of Polymeric and Supramolecular Structures

While the direct polymerization of this compound is not extensively documented in the reviewed literature, the parent compound, propargyl alcohol, is known to undergo polymerization upon heating or treatment with a base. wikipedia.org This suggests a potential for this compound to act as a monomer for the synthesis of novel fluorinated polymers. The resulting polymers would feature a polyacetylene backbone with pendant fluorophenyl and hydroxyl groups. These functional groups could impart unique properties to the polymer, such as altered solubility, thermal stability, and the ability to participate in post-polymerization modifications.

The alkyne functionality in this compound also makes it a candidate for use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could allow for its incorporation into more complex polymeric architectures, including block copolymers and polymer networks.

In the realm of supramolecular chemistry, the hydroxyl and fluorophenyl groups of this compound can participate in the formation of ordered structures through non-covalent interactions. Hydrogen bonding involving the hydroxyl group is a primary driving force for the self-assembly of alcohols. Furthermore, the fluorine atom can engage in halogen bonding and other dipole-dipole interactions, which can influence the packing and morphology of the resulting supramolecular assemblies. While specific studies on the supramolecular structures of this compound are limited, research on other fluorinated and hydrogen-bonding molecules indicates the potential for the formation of well-defined nano- and microstructures.

Table 2: Potential Polymerization and Supramolecular Assembly of this compound

| Process | Key Functional Groups | Potential Structures | Potential Applications |

| Polymerization | Alkyne, Hydroxyl, Fluorophenyl | Fluorinated polyacetylenes | Specialty coatings, functional materials |

| Supramolecular Assembly | Hydroxyl, Fluorophenyl | Hydrogen-bonded networks, halogen-bonded arrays | Crystal engineering, functional organic materials |

Further research into the polymerization and self-assembly of this compound and its derivatives could lead to the development of new materials with tailored optical, electronic, and surface properties.

Computational Studies and Mechanistic Insights for 1 2 Fluorophenyl 2 Propyn 1 Ol Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. By calculating the electronic structure of molecules, DFT can predict the geometries of reactants, intermediates, transition states, and products, along with their corresponding energies. This information is vital for constructing a comprehensive reaction pathway.

In the context of propargylic alcohols like 1-(2-Fluorophenyl)-2-propyn-1-ol, DFT calculations are instrumental in several ways:

Mapping Reaction Coordinates: DFT can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This helps in understanding the sequence of bond-breaking and bond-forming events.

Transition State Analysis: The identification and characterization of transition state structures are a key strength of DFT. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of the reaction rate. nih.govosi.lvosi.lv For reactions involving this compound, such as nucleophilic additions to the alkyne or substitution at the carbinolic carbon, DFT can pinpoint the exact geometry and energy of these fleeting structures.

Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interaction between this compound and a catalyst. This is particularly relevant for the many transition-metal-catalyzed reactions that propargyl alcohols undergo. nih.gov DFT calculations can reveal the mode of binding, the electronic effects of the catalyst on the substrate, and how the catalyst lowers the activation energy of the reaction. For example, in ruthenium-catalyzed propargylic substitutions, DFT has been used to explore the transition state models and understand the effect of substituents on enantioselectivity. nih.gov

Influence of Substituents: The fluorine atom at the ortho position of the phenyl ring in this compound has significant electronic effects. DFT calculations can quantify the impact of this electron-withdrawing group on the reactivity of the molecule, such as the acidity of the hydroxyl proton and the electrophilicity of the alkyne.

A hypothetical DFT study on a reaction of this compound, for instance, a base-catalyzed cyclization, would involve the steps outlined in the table below.

| Step | Description | Information Gained from DFT |

|---|---|---|

| 1. Geometry Optimization | Calculation of the lowest energy structures of the reactant (this compound), the base, and any other starting materials. | Bond lengths, bond angles, and dihedral angles of the ground state molecules. |

| 2. Transition State Search | Locating the transition state structure for the rate-determining step, such as the deprotonation of the alcohol or the subsequent nucleophilic attack. | The geometry of the highest point on the reaction coordinate and the activation energy (ΔG‡). |

| 3. Intermediate Optimization | If the reaction proceeds through intermediates, their geometries and energies are calculated. | The relative stability of any intermediates formed during the reaction. |

| 4. Product Optimization | Calculation of the lowest energy structure of the final product(s). | The overall thermodynamics of the reaction (ΔG_rxn). |

| 5. Frequency Calculation | Performed at each optimized geometry to confirm it is a minimum (all real frequencies) or a transition state (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections. | Thermodynamic parameters like enthalpy and Gibbs free energy. |

Molecular Dynamics Simulations of Compound Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations can be particularly useful for:

Solvation Effects: Understanding how solvent molecules arrange around the solute and how this affects its reactivity. The interactions between the fluorophenyl group, the hydroxyl group, and the alkyne with different solvents can be visualized and quantified.

Conformational Analysis: The phenyl ring and the propargyl group can rotate relative to each other. MD simulations can explore the conformational landscape of this compound, identifying the most populated conformations and the energy barriers between them. This is important as the reactivity of the molecule can depend on its conformation.

Interactions with Biomolecules: If this compound were to be studied as a potential enzyme inhibitor, MD simulations could be used to model its binding to the active site of the enzyme. This would provide information on the binding mode, the key interactions responsible for binding, and the stability of the complex.

Theoretical Studies on Reactivity and Selectivity via Computational Models

Computational models can be employed to predict the reactivity and selectivity of this compound in various reactions. These studies often involve the calculation of reactivity indices derived from conceptual DFT.

Key reactivity descriptors that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be located on the alkyne and the phenyl ring, while the LUMO will also have significant contributions from these groups.

Electrostatic Potential (ESP) Maps: ESP maps show the distribution of charge on the surface of a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the fluorine atom will be regions of negative potential, while the hydrogen of the hydroxyl group and the acetylenic proton will be regions of positive potential.

Fukui Functions: These functions provide a more detailed picture of local reactivity by indicating which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

By analyzing these descriptors, predictions can be made about how this compound will behave in different chemical environments, for example, in predicting the regioselectivity of addition reactions to the alkyne.

Computational Analysis of Electronic Structure and Bonding

A detailed analysis of the electronic structure and bonding in this compound can reveal the subtle effects of the fluorine substituent on the molecule's properties.

Computational methods that can be used for this purpose include:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. It can be used to quantify the strength of bonds, the hybridization of atoms, and the extent of delocalization of electrons (e.g., hyperconjugation). For this compound, NBO analysis could reveal the influence of the fluorine atom on the electron density of the phenyl ring and the propargyl moiety.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and bonds within a molecule. It can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify non-covalent interactions, such as hydrogen bonds.

The table below summarizes some of the key electronic properties of this compound that can be investigated using computational methods.

| Property | Computational Method | Insight Gained |

|---|---|---|

| Dipole Moment | DFT | Provides a measure of the overall polarity of the molecule, influenced by the electronegative fluorine and oxygen atoms. |

| Atomic Charges | NBO, QTAIM, ESP fitting | Quantifies the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. |

| Bond Orders | NBO | Indicates the strength and nature of the chemical bonds within the molecule. |

| Orbital Energies | DFT | The energies of the HOMO and LUMO are key indicators of chemical reactivity and are used in FMO analysis. |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes to 1-(2-Fluorophenyl)-2-propyn-1-ol

The traditional synthesis of propargylic alcohols involves the 1,2-nucleophilic addition of an acetylide to a ketone or aldehyde. nih.gov While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, are guiding the development of new synthetic routes. mdpi.com Research is exploring the use of greener solvents, such as bio-based options like 2-MeTHF, to replace more toxic alternatives like toluene (B28343) in reactions like the Ullmann-Goldberg coupling, which can be a precursor step in more complex syntheses involving similar structures. mdpi.com Two-phase systems using fluoroalcohol-water mixtures are also being investigated as a means to facilitate reactions and simplify product recovery, offering a more environmentally friendly medium for organic synthesis. rsc.org

Enzymatic and Biocatalytic Methods: Enzymatic synthesis is a promising avenue for producing fluorinated compounds under mild conditions. nih.govnih.gov While direct enzymatic synthesis of this compound is still an area for development, the use of enzymes like lipases, transaminases, and oxidoreductases for the synthesis of chiral fluorinated molecules is well-established. nih.gov Future work could focus on engineering or discovering enzymes capable of catalyzing the specific addition of an ethynyl (B1212043) group to 2-fluorobenzaldehyde, offering a highly selective and sustainable route to the target molecule. The use of biocatalysts is also being explored in continuous flow systems, which can enhance efficiency and allow for enzyme recycling. mdpi.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govrudn.ru The synthesis of related propargylic alcohols has been successfully translated to flow systems. For instance, the synthesis of a precursor to the drug Efavirenz, which involves the reaction of a substituted ketone with a cyclopropylacetylide, was achieved in a continuous flow reactor. thieme-connect.de This approach minimizes reaction times and can improve yields by carefully controlling reaction parameters. Future research will likely focus on developing a continuous flow process for the synthesis of this compound, potentially integrating purification steps for a streamlined production process. researchgate.net

Exploration of New Reactivity Modes and Transformation Pathways

The unique structure of this compound allows for a diverse range of chemical transformations, and ongoing research seeks to uncover novel reactivity patterns.

Rearrangement Reactions: Propargylic alcohols are known to undergo rearrangement reactions, such as the Meyer-Schuster and Rupe rearrangements, to form α,β-unsaturated carbonyl compounds. nih.govrsc.org These reactions are atom-economical and provide access to valuable synthetic intermediates. nih.gov Future studies will likely investigate the influence of the 2-fluoro substituent on the regioselectivity and stereoselectivity of these rearrangements, potentially leading to the synthesis of novel fluorinated enones.

Cycloaddition Reactions: The alkyne moiety of this compound makes it a prime candidate for cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems. researchgate.netlibretexts.orglibretexts.org These include [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions. libretexts.orglibretexts.orgnih.gov The electron-withdrawing nature of the fluorophenyl group can influence the reactivity of the alkyne, and research is exploring its participation in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. mdpi.com The development of new cycloaddition protocols involving this scaffold could lead to the synthesis of novel, fluorinated heterocyclic compounds with potential biological activity.

Allene (B1206475) Synthesis: Propargylic alcohols can be directly transformed into allenes, which are valuable building blocks in organic synthesis. rsc.org These transformations can be mediated by transition metals, carbocation intermediates, or other reagents. rsc.org The presence of the 2-fluorophenyl group may influence the stability of intermediates and the outcome of these reactions, opening up avenues for the synthesis of novel fluorinated allenes.

Design of Next-Generation Catalytic Systems Utilizing Fluorinated Propargylic Alcohol Scaffolds

The unique electronic and steric properties of this compound and related fluorinated propargylic alcohols make them attractive candidates for use in catalysis, either as ligands or as key components of catalytic systems.

Asymmetric Catalysis: Chiral propargylic alcohols and their derivatives are employed in asymmetric catalysis to construct stereocenters. nih.gov The fluorine atom in this compound can influence the electronic environment of the molecule, potentially leading to enhanced enantioselectivity in catalytic reactions. Research is focused on designing and synthesizing chiral ligands derived from this scaffold for use in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and substitutions.

Hydrogen-Bonding Catalysis: Fluorinated alcohols, particularly hexafluoroisopropanol (HFIP), are known to act as strong hydrogen-bond donors, promoting a range of organic reactions without the need for a metal catalyst. acs.orgnih.govresearchgate.net This property has been harnessed in polymerization reactions, where fluorinated alcohol derivatives can act as catalysts for ring-opening polymerization. nih.gov Future research could explore the self-association or directed use of this compound as a hydrogen-bonding catalyst or co-catalyst in various organic transformations.

Table 1: Potential Catalytic Applications of Fluorinated Propargylic Alcohol Scaffolds

| Catalytic Application | Role of Fluorinated Propargylic Alcohol | Potential Advantages |

| Asymmetric Synthesis | Chiral Ligand | Enhanced enantioselectivity due to electronic effects of fluorine. |

| Hydrogen-Bonding Catalysis | Catalyst or Co-catalyst | Metal-free reaction conditions, unique reactivity promotion. |

| Polymerization | Initiator or Monomer | Introduction of fluorine for specific material properties. |

Integration into Materials Science for Advanced Functional Properties

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, making them valuable for materials science applications. nih.gov

Fluorinated Polymers: The polymerization of monomers containing the this compound unit could lead to the development of novel fluorinated polymers. The presence of the fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. The alkyne functionality provides a site for polymerization, potentially through click chemistry or other polymerization techniques.

Functional Materials: The unique combination of the aromatic ring, alkyne, alcohol, and fluorine atom in this compound makes it a versatile building block for the synthesis of functional materials. These could include liquid crystals, materials with specific optical or electronic properties, or as components in the synthesis of specialized resins and adhesives. ontosight.ai The ability of fluorinated alcohols to interact with lipid bilayers also suggests potential applications in membrane science. nih.gov

Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new transformations.

Computational Studies: Density Functional Theory (DFT) calculations and other computational methods are powerful tools for investigating reaction mechanisms, transition states, and the influence of substituents on reactivity. nih.govnih.gov Computational studies can provide insights into the role of the fluorine atom in stabilizing or destabilizing intermediates and transition states in various reactions, such as cycloadditions and rearrangements. These studies can help to explain observed regioselectivity and stereoselectivity and guide the design of more efficient synthetic routes. nih.gov

Spectroscopic and Kinetic Analysis: In situ spectroscopic techniques, such as NMR and IR spectroscopy, combined with kinetic studies, can provide valuable experimental data to support or refute proposed reaction mechanisms. By monitoring the concentrations of reactants, intermediates, and products over time, researchers can gain a detailed understanding of the reaction pathway. These studies are essential for optimizing reaction conditions and for the rational design of new catalytic systems.

Q & A

Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-2-propyn-1-ol, and what are their key reagents and conditions?

The compound can be synthesized via acid-catalyzed cyclization or reduction of precursor ketones. For example:

- Cyclization method : Reacting 1-(2-fluorophenyl)-1',4-(4-methoxyphenyl)-2-propyn-1-ol in anhydrous toluene at 60°C with toluenesulfonic acid as a catalyst yields the target compound via intramolecular ether formation .

- Reduction approach : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces propargyl ketones to propargyl alcohols, a method extrapolated from analogous fluorophenylpropanol syntheses .

Q. Key reagents :

| Method | Catalyst/Reagent | Solvent | Temperature |

|---|---|---|---|

| Cyclization | Tosic acid | Toluene | 60°C |

| Ketone reduction | NaBH₄ | THF | RT–50°C |

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the fluorophenyl group (δ ~7.0–7.8 ppm for aromatic protons) and propargyl alcohol moiety (δ ~2.5–3.5 ppm for alkynyl protons) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related fluorophenyl alcohols in Acta Crystallographica studies .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z = 164.07 for C₉H₇FO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in acid-catalyzed syntheses?

- Catalyst screening : Replace toluenesulfonic acid with stronger acids (e.g., H₂SO₄ or Amberlyst®) to accelerate cyclization .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states or non-polar solvents (e.g., hexane) to favor entropy-driven reactions.

- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) minimizes side reactions like polymerization of the propargyl group.

Q. What computational and experimental strategies address contradictions in reported biological activities of fluorinated propargyl alcohols?

- In silico docking : Use tools like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450), leveraging structural data from PubChem .

- Comparative assays : Perform parallel in vitro tests against structurally similar compounds (e.g., 1-(4-fluorophenyl)-2-propyn-1-ol) to isolate the impact of the 2-fluorophenyl group on bioactivity .

- Metabolite profiling : LC-MS/MS can identify degradation products that may explain divergent activity results in prior studies .

Q. How does the ortho-fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Steric effects : The ortho-fluorine increases steric hindrance, slowing SN2 reactions but favoring SN1 pathways in polar solvents.

- Electronic effects : Fluorine’s electron-withdrawing nature polarizes the hydroxyl group, enhancing its acidity (pKa ~12–14) and susceptibility to deprotonation during substitutions .

- Case study : Substitution with thionyl chloride (SOCl₂) yields 1-(2-fluorophenyl)-2-propyn-1-chloride, but reaction rates are 20% slower than para-fluorinated analogs due to steric interference .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting NMR data for fluorinated propargyl alcohols?

Q. What are best practices for validating synthetic yields and purity in fluorinated propargyl alcohol research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.